molecular formula C6H11NO3S B555845 N-Formyl-DL-methionine CAS No. 4309-82-4

N-Formyl-DL-methionine

Cat. No. B555845
CAS RN: 4309-82-4
M. Wt: 177.22 g/mol
InChI Key: PYUSHNKNPOHWEZ-UHFFFAOYSA-N
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Description

N-Formyl-DL-methionine is a derivative of the amino acid methionine in which a formyl group has been added to the amino group . It is specifically used for initiation of protein synthesis from bacterial and organellar genes, and may be removed post-translationally .


Synthesis Analysis

N-Formyl-DL-methionine is a natural product found in Phaseolus vulgaris . The formyl peptide receptor 1 (FPR1) is primarily responsible for detection of short peptides bearing N-formylated methionine (fMet) that are characteristic of protein synthesis in bacteria and mitochondria .


Molecular Structure Analysis

The molecular formula of N-Formyl-DL-methionine is C6H11NO3S . The cryo-EM structures of human FPR1-Gi protein complex bound to S. aureus -derived peptide fMet-Ile-Phe-Leu (fMIFL) and E. coli -derived peptide fMet-Leu-Phe (fMLF) have been reported . Both structures of FPR1 adopt an active conformation and exhibit a binding pocket containing the R201 5.38 XXXR205 5.42 (RGIIR) motif for formyl group interaction and receptor activation .


Chemical Reactions Analysis

The formyl group interaction and receptor activation of N-Formyl-DL-methionine involve a motif that works together with D106 3.33 for hydrogen bond formation with the N-formyl group and with fMet .


Physical And Chemical Properties Analysis

The molecular weight of N-Formyl-DL-methionine is 177.22 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 5 .

Scientific Research Applications

  • Summary of the Application: N-Formylmethionine (fMet) is a derivative of the amino acid methionine in which a formyl group has been added to the amino group . It is specifically used for initiation of protein synthesis from bacterial and organellar genes . In the context of the N-end rule pathway, formyl-methionine acts as an N-degron . The N-end rule pathways are a set of proteolytic systems whose unifying feature is their ability to recognize proteins containing N-degrons, thereby causing the degradation of these proteins by the proteasome or autophagy in eukaryotes and by the proteasome-like ClpAP protease in bacteria .
  • Methods of Application or Experimental Procedures: The yeast formyltransferase Fmt1, which is imported from the cytosol into the mitochondria inner matrix, can generate Nt-formylated proteins in the cytosol . This is because the translocation of Fmt1 into mitochondria is not as efficacious, even under unstressful conditions, as had previously been assumed . Molecular genetic techniques, mass spectrometric analyses of proteins’ N-termini, and affinity-purified antibodies that selectively recognized Nt-formylated reporter proteins were used in the research .
  • Results or Outcomes: It was discovered that Nt-formylated proteins are greatly upregulated in stationary phase or upon starvation for specific amino acids . Nt-formylated proteins in wild-type yeast that were identified by cLC-MS/MS were Act1 (actin), Bos1 (a SNAP receptor), Bud27 (a bud site selector), Rps28a and Rps28b (ribosomal proteins), Leu2 (3-isopropyl malate dehydrogenase), Sup45 (a peptide chain release factor), Dyn2 (a dynein light chain), Uso1 (a vesicle transporter), and Vps52 (a vacuolar sorting – associated protein) .

In the human body, N-Formyl-DL-methionine is recognized by the immune system as foreign material, or as an alarm signal released by damaged cells, stimulating the body to fight against potential infection .

In the human body, N-Formyl-DL-methionine is recognized by the immune system as foreign material, or as an alarm signal released by damaged cells, stimulating the body to fight against potential infection .

Safety And Hazards

As for the safety and hazards of N-Formyl-DL-methionine, it’s always important to handle it with care, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . Hazardous decomposition products include Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Sulfur oxides .

Future Directions

While the role of N-Formyl-DL-methionine in humans remains unresolved, a positive correlation between N-Formyl-DL-methionine, integrated stress response, and late-onset diseases has been identified . These unexpected results will guide further functional analysis of N-Formyl-DL-methionine in humans .

properties

IUPAC Name

2-formamido-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUSHNKNPOHWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-DL-methionine

CAS RN

4309-82-4, 4289-98-9
Record name N-Formylmethionine
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Record name N-Formyl-DL-methionine
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Record name 4289-98-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
JC Lugay, JN Aronson - Biochemical and Biophysical Research …, 1967 - Elsevier
Materials and Methods: The enzyme source was seeds harvested in suburban Phoenix, Arizona in the summer of 1966. The seeds were soaked in water overnight to soften the coat. …
Number of citations: 9 www.sciencedirect.com
DN Mardon, E Balish - Canadian Journal of Microbiology, 1971 - cdnsciencepub.com
… No sisnificant inhibition was observed with L-methionine sulfoxide, N-formyl-DL-methionine, N-acetyl-DL-methionine. DL-metheninol, S-ethyl-L-cysteine, or alpha-hydroxy-…
Number of citations: 8 cdnsciencepub.com
M Ferchichi, D Hemme, M NARDI… - …, 1985 - microbiologyresearch.org
The conditions under which Brevibacterium linens CNRZ 918, a strain isolated from the surface smear flora of Gruyère de Comté cheese, produced methanethiol from methionine were …
Number of citations: 117 www.microbiologyresearch.org
GA Digenis, HE Amos, K Yang, GE Mitchell… - Journal of …, 1974 - Elsevier
Thirty-one nitrogenous compounds with possible methionine activity were included as potential nitrogen sources in media for in vitro incubation of rumen microorganisms. Compounds …
Number of citations: 17 www.sciencedirect.com
J Ogawa, H Miyake, S Shimizu - Applied microbiology and biotechnology, 1995 - Springer
N-Carbomoyl-L-amino acid amidohydrolase was purified to homogeneity for the first time from Alcaligenes xylosoxidans. The enzyme showed high affinity toward N-carbomoyl-L-amino …
Number of citations: 45 link.springer.com
PC Fu, V Zic, K Ozimy - Biochimica et Biophysica Acta (BBA)-General …, 1979 - Elsevier
… The finding of N-formyl-D L-methionine as an active substrate is of particular interest, since N-formyl-DL-methionine is an initiator in the translational process of protein synthesis. The …
Number of citations: 20 www.sciencedirect.com
PS Borkar - 1957 - lib.unipune.ac.in
N-Acylated derivatives of o^ _DL_amino acids are asymmetrically cleaved by the group of enzymes, amino acid acylases. Besides the great ease of manipulation the procedure allows …
Number of citations: 1 lib.unipune.ac.in
A Kumar, HD Kumar - Journal of Biosciences, 1981 - Springer
… L-norleucine, α-methy 1-DL-methionine, N-formyl DL-methionine and α-methyl-DL-aspartic acid belong to this group. With 1 μΜ methionine sulphoximine, the heterocyst frequency …
Number of citations: 1 link.springer.com
J Ogawa, MCM Chung, S Hida, H Yamada… - Journal of …, 1994 - Elsevier
A thermostable N- carbamoyl- d -amino acid amidohydrolase was found in the cells of newly isolated bacterium, Blastobacter sp. A17p-4. The bacterium also showed d-specific …
Number of citations: 98 www.sciencedirect.com
WS Pierpoint - Phytochemistry, 1973 - Elsevier
An N-acylamino acid acylase was partially purified from tobacco (Nicotiana tabacum) leaves and some of its properties are described. It hydrolyses N-acetylarginine, N-acetylmethionine…
Number of citations: 14 www.sciencedirect.com

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